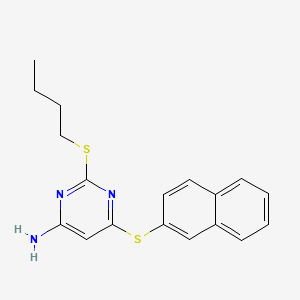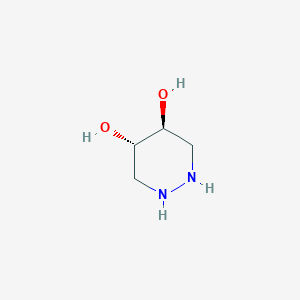
1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- typically involves the reaction of phthalic anhydride with an amine derivative. The reaction conditions often include:
Solvent: Common solvents used are toluene or ethanol.
Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a phenol derivative.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the methoxy and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-phenyl-: Lacks the methoxy and methyl groups, which can affect its reactivity and biological properties.
1H-Isoindole-1,3(2H)-dione, 2-(4-hydroxyphenyl)-: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological behavior.
1H-Isoindole-1,3(2H)-dione, 2-(4-chlorophenyl)-:
Uniqueness
The presence of the methoxy and methyl groups in 1H-Isoindole-1,3(2H)-dione, 2-(4-methoxy-2-methylphenyl)- makes it unique compared to other isoindole derivatives. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
19348-47-1 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(4-methoxy-2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO3/c1-10-9-11(20-2)7-8-14(10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3 |
InChI Key |
GPWWJUBKRZNKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)
![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)


![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)

![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)

![Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one](/img/structure/B12913579.png)

![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
